3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Overview
Description
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide is a chemical compound with the molecular formula C5H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tetrahydro-3-methyl group and a 1,1-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the necessary functional groups.
Hydrogenation: Thiophene is hydrogenated to form tetrahydrothiophene.
Methylation: The tetrahydrothiophene is then methylated at the 3-position to introduce the 3-methyl group.
Oxidation: Finally, the compound is oxidized to form the 1,1-dioxide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms, converting the dioxide to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation Products: Further oxidized derivatives with additional oxygen atoms.
Reduction Products: Reduced forms with fewer oxygen atoms.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenamine, tetrahydro-N-methyl-N-nitroso-, 1,1-dioxide
- Tetrahydro-3-thiophenamine 1,1-dioxide
Uniqueness
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide is unique due to its specific functional groups and structural configuration. The presence of the 3-methyl group and the 1,1-dioxide functional group distinguishes it from other thiophene derivatives, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1,1-dioxothiolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(6)2-3-9(7,8)4-5/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUADYISMMMVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378183 | |
Record name | 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151775-02-9 | |
Record name | 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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